molecular formula C9H7ClO4 B13532563 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylicacid

5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylicacid

Katalognummer: B13532563
Molekulargewicht: 214.60 g/mol
InChI-Schlüssel: PQKBQQHUJAWFSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound that belongs to the class of benzodioxines This compound is characterized by a six-membered ring fused with a benzene ring and an oxygen bridge, which imparts unique pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 3-chloropropionyl chloride, chlorobenzene, aluminum chloride, and sulfuric acid . The reaction conditions are optimized to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to ensure consistent quality and yield, with careful control of reaction parameters to minimize impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents. The reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to bind to specific receptors and enzymes, influencing cellular pathways in a targeted manner . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H7ClO4

Molekulargewicht

214.60 g/mol

IUPAC-Name

5-chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C9H7ClO4/c10-7-5(9(11)12)1-2-6-8(7)14-4-3-13-6/h1-2H,3-4H2,(H,11,12)

InChI-Schlüssel

PQKBQQHUJAWFSP-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.